trimethoxysilane
Overview
Description
Trimethoxysilane is an organosilicon compound with the chemical formula HSi(OCH₃)₃. It is a clear, colorless liquid that is slightly soluble in water and has a boiling point of 84°C . This compound is commonly used as a basic raw material for the preparation of silicone materials .
Preparation Methods
Trimethoxysilane can be synthesized through several methods. One common method involves the direct synthesis of trialkoxysilane by reacting silicon with methanol in the presence of a copper catalyst . This reaction can be carried out in a solvent with a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond . Another method involves using a wet chemical reduction method to prepare nano-copper, followed by preparing a silicon powder-nano-copper catalyst mixture, and then producing this compound in a fixed bed reactor .
Chemical Reactions Analysis
Trimethoxysilane undergoes various types of chemical reactions, including copolymerization, polycondensation, and disproportionation reactions . It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it versatile in its reactivity . Common reagents used in these reactions include alcohols, acids, and bases. Major products formed from these reactions include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Scientific Research Applications
Trimethoxysilane has a wide range of scientific research applications. In chemistry, it is used to produce silane coupling agents, which improve the adhesion between inorganic and organic materials . In biology and medicine, it is used in the preparation of hydrogels for drug delivery systems and tissue engineering . In industry, it is used in the production of silicone materials, adhesives, and coatings . Its ability to form strong bonds with both organic and inorganic materials makes it valuable in various fields .
Mechanism of Action
The mechanism of action of trimethoxysilane involves its hydrolysis to form silanol groups, which can then condense to form siloxane bonds . This process allows it to act as a coupling agent, forming strong bonds between different materials . The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of covalent bonds .
Comparison with Similar Compounds
Trimethoxysilane is similar to other silane compounds such as phenylthis compound, vinylthis compound, and 3-mercaptopropylthis compound . this compound is unique in its ability to form both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it more versatile in its applications . Other similar compounds may have different functional groups, which can affect their reactivity and applications .
Biological Activity
Trimethoxysilane (TMS) is a silane compound that has garnered attention for its various biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is a silane compound characterized by the presence of three methoxy groups attached to a silicon atom. It is commonly used in surface modification, as a coupling agent in composites, and as a precursor in the synthesis of silicate materials. Its hydrolytic instability makes it reactive in aqueous environments, leading to the formation of silanol groups that can interact with various substrates.
Antimicrobial Activity
Mechanism of Action
This compound exhibits significant antibacterial properties, particularly when modified or combined with other compounds. For instance, a study synthesized (3-trimethoxysilylpropyl)quinolinium iodide (TMSQI), which demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism proposed involves electrostatic interactions between the positively charged TMSQI and the negatively charged bacterial cell membranes, leading to membrane disruption and cell death .
Case Study: Antibacterial Efficacy
In a study involving nanofibrillated cellulose (NFC) modified with TMSQI, researchers observed a notable reduction in bacterial concentration. The zones of inhibition ranged from 10 mm to 20 mm against various bacterial strains. The effectiveness was influenced by the concentration of the silane compound used during grafting .
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 18 |
Toxicological Studies
Inhalation Toxicity
Research on the inhalation toxicity of this compound indicates that it primarily affects the respiratory system. In rat studies, exposure to concentrations as low as 5 ppm resulted in lethality due to respiratory tract injury. The No Observed Adverse Effect Concentration (NOAEC) was determined to be around 0.5 ppm, suggesting that while TMS can be toxic at higher concentrations, its effects are localized primarily to the respiratory system without systemic toxicity .
Genotoxicity Assessment
This compound has been evaluated for genotoxic potential through various assays. It was found to be non-mutagenic in vitro in bacterial reverse mutation tests and did not induce micronuclei formation in vivo. These findings suggest that this compound is unlikely to pose significant genotoxic risks under typical exposure scenarios .
Applications in Biomedical Fields
Surface Functionalization
This compound is extensively used for surface functionalization in biomedical applications. Its ability to form self-assembled monolayers allows for enhanced adhesion properties on various substrates, which is crucial for medical devices and tissue engineering applications .
Properties
IUPAC Name |
trimethoxysilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O3Si/c1-4-7(5-2)6-3/h7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCVXFAYWRXLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[SiH](OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
153233-53-5 | |
Details | Compound: Silane, trimethoxy-, homopolymer | |
Record name | Silane, trimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153233-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2487-90-3 | |
Record name | Trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2487-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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